Cyanourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyanourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c3-1-5-2(4)6/h(H3,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVGDJZVMHYWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944708 | |

| Record name | N-Cyanocarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-89-1, 76989-89-4 | |

| Record name | N-Cyanourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanourea, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076989894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyanocarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyanourea, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cyanourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

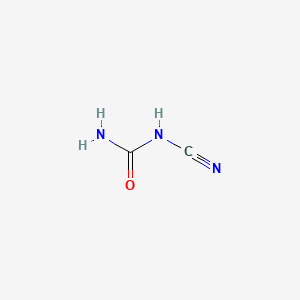

Cyanourea (H₂NC(=O)NHCN), a derivative of urea, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique chemical structure, combining a urea moiety with a nitrile group, imparts a range of properties that make it a versatile building block and a potential pharmacophore. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, structure, reactivity, and spectroscopic characterization. Detailed experimental protocols are provided for key analytical procedures, and all quantitative data is summarized for clarity.

Chemical and Physical Properties

This compound is a solid at room temperature with properties that are influenced by its ability to form strong hydrogen bonds and its polar nature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound and its Sodium Salt

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₂H₃N₃O | [1] |

| Molecular Weight | 85.07 g/mol | [1] |

| CAS Number | 2208-89-1 | [1] |

| Melting Point | >300°C (for sodium salt) | [2] |

| Boiling Point | 263.3°C at 760 mmHg (for sodium salt) | [2] |

| pKa | Estimated to be similar to urea (0.10) | [3] |

| Solubility in Water | Soluble | Inferred from structure |

| Appearance | Off-white powder (for sodium salt) | [2] |

Synthesis of this compound

A plausible and commonly cited method for the synthesis of this compound involves the reaction of urea with cyanamide. This reaction is typically acid-catalyzed and proceeds through the nucleophilic attack of the amino group of urea on the carbon atom of the nitrile group in cyanamide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Urea

-

Cyanamide

-

Concentrated Sulfuric Acid (catalyst)

-

Distilled Water

-

Ethanol

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Reflux condenser

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a beaker, dissolve a specific molar equivalent of urea in a minimal amount of warm distilled water with stirring.

-

In a separate beaker, prepare a concentrated aqueous solution of cyanamide.

-

Slowly add the cyanamide solution to the urea solution while stirring continuously.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Transfer the mixture to a round-bottom flask, attach a reflux condenser, and heat the mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add cold ethanol to the mixture to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., a water-ethanol mixture) to obtain pure this compound.

-

Dry the purified crystals in a desiccator.

Below is a logical workflow for the synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of the two amino groups. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the carbonyl and cyano groups. Based on data for the related compound cyanoacetylurea, the protons of the -NH₂ group adjacent to the carbonyl group and the -NH- proton would likely appear as broad singlets in the downfield region of the spectrum.[4]

¹³C NMR: The carbon NMR spectrum of this compound should exhibit two distinct signals corresponding to the carbonyl carbon and the nitrile carbon. The carbonyl carbon is expected to have a chemical shift in the range of 150-170 ppm, while the nitrile carbon will appear further upfield, typically around 115-125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. Key absorption bands are expected for the N-H, C=O, and C≡N stretching vibrations. Data for the sodium salt of this compound shows characteristic peaks that can be used for identification.[5]

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3200 | Amide and amine N-H stretching |

| C≡N Stretch | 2260 - 2220 | Nitrile stretching |

| C=O Stretch | 1700 - 1650 | Amide I band (carbonyl stretch) |

| N-H Bend | 1650 - 1580 | Amide II band (N-H bending) |

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 85, corresponding to the molecular weight of this compound. Common fragmentation pathways may involve the loss of small neutral molecules such as HNCO or NH₃.

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of both its urea and nitrile functionalities. The amino groups can act as nucleophiles, while the carbonyl group is susceptible to nucleophilic attack. The nitrile group can undergo hydrolysis or be reduced.

At elevated temperatures, the ammonium salt of this compound undergoes a complex transformation, leading to the formation of urea and cyanoguanylurea or ammeline, depending on the reaction conditions.[4]

Experimental Protocols for Property Determination

Determination of pKa

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the this compound solution.

-

Add the NaOH solution in small increments (e.g., 0.1-0.5 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa can be determined from the pH at the half-equivalence point.

Determination of Solubility

The solubility of this compound in various solvents can be determined gravimetrically.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or water bath

-

Centrifuge

-

Pipettes

-

Evaporating dish

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and place it in a shaking incubator or water bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

After equilibration, centrifuge the vial to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Transfer the supernatant to a pre-weighed evaporating dish.

-

Evaporate the solvent completely under controlled conditions (e.g., in an oven at a temperature below the decomposition point of this compound).

-

Weigh the evaporating dish containing the dried residue.

-

The mass of the dissolved this compound can be calculated by difference, and the solubility can be expressed in g/L or mol/L.

Potential Biological Significance and Signaling Pathways

While specific biological targets and signaling pathways for this compound are not well-documented in publicly available literature, its structural similarity to other biologically active molecules, such as thiourea derivatives, suggests potential for interaction with biological systems.[6] Thiourea and its derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[6]

Given the lack of specific data for this compound, a generalized diagram of a potential drug-target interaction and downstream signaling is presented below. This is a hypothetical representation to illustrate how a small molecule like this compound could potentially modulate a cellular pathway.

Caption: Hypothetical signaling pathway for a this compound-like molecule.

Conclusion

This compound is a molecule with a rich chemistry and potential for further exploration in various scientific disciplines. This guide has provided a detailed overview of its known chemical properties, along with experimental protocols for their determination. While comprehensive spectroscopic and biological activity data remains to be fully elucidated, the information presented here serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Future studies are warranted to fully uncover the therapeutic potential of this compound and its derivatives.

References

- 1. This compound, monosodium salt | C2H3N3O | CID 75161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound sodium salt | 76989-89-4 | Benchchem [benchchem.com]

- 3. Dissociation Constants Of Organic Acids And Bases [userpages.umbc.edu]

- 4. Cyanoacetylurea(1448-98-2) 1H NMR spectrum [chemicalbook.com]

- 5. This compound sodium salt | C2H2N3NaO | CID 2723936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Cyanourea Derivatives: Nomenclature, Synthesis, and Biological Activities

This technical guide provides a comprehensive overview of cyanourea derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. The document details their nomenclature, synthetic methodologies, physicochemical properties, and structure-activity relationships, with a focus on their roles as enzyme inhibitors and receptor modulators. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Core Structure

This compound, also known by its IUPAC name N-cyanourea, is an organic compound that can be considered a derivative of urea where one of the amino hydrogens is replaced by a cyano group. This core structure serves as a versatile scaffold for the development of a wide range of derivatives with diverse biological activities. While simple this compound itself is primarily used as an intermediate for the synthesis of pharmaceuticals and agrochemicals, its substituted derivatives have been explored for various therapeutic applications. Due to the close structural relationship, the biological activities of cyanoguanidines and thioureas are often discussed in parallel, as they share similar pharmacophoric features.

Nomenclature of this compound Derivatives

The nomenclature of this compound derivatives follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC) for urea derivatives.

-

Parent Structure : The fundamental structure is named This compound .

-

Locants : The nitrogen atoms of the urea moiety are designated as N and N'. Following IUPAC recommendations for substituted ureas, the nitrogen atoms can also be numbered 1 and 3, with the nitrogen of the cyano group being position 1 (N). The nitrogen of the primary amide is position 3 (N').

-

Substituted Derivatives : Substituents on the nitrogen atoms are indicated by the locants N- or N'- (or 1- and 3-), followed by the name of the substituent group.

For example, a this compound molecule with a phenyl group on the nitrogen adjacent to the carbonyl group would be named N' -phenylthis compound or 3-phenyl-1-cyanourea .

Cyanourea: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyanourea, a small, reactive organic compound, serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds and has potential applications in medicinal chemistry and agrochemicals. This technical guide provides an in-depth overview of this compound, including its chemical identity, molecular structure, physicochemical properties, synthesis protocols, and its role as a synthetic building block. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a consolidated resource of technical data and experimental methodologies.

Introduction

This compound, also known as N-cyanourea, is a derivative of urea containing a cyano group. Its unique molecular structure, combining the reactivity of a urea and a nitrile, makes it a valuable precursor in organic synthesis. While the broader class of urea and thiourea derivatives has been extensively explored in drug discovery for their diverse biological activities, this compound itself is primarily recognized as a key building block for more complex molecules. This guide aims to provide a comprehensive technical overview of this compound, with a focus on its chemical properties and synthetic utility.

Chemical Identity and Molecular Structure

The fundamental details of this compound and its commonly used sodium salt are crucial for its application in research and synthesis.

CAS Numbers and Molecular Formulas

-

This compound: The CAS Registry Number is 2208-89-1 .[1]

-

This compound Sodium Salt: More frequently cited in chemical literature and commerce, its CAS Registry Number is 76989-89-4 .[1]

Molecular Structure

The molecular structure of this compound consists of a urea moiety with one of the amino groups substituted with a cyano group.

-

Molecular Formula (this compound): C₂H₃N₃O[1]

-

Canonical SMILES (this compound): C(#N)NC(=O)N[1]

-

Molecular Formula (this compound Sodium Salt): C₂H₂N₃NaO

-

Canonical SMILES (this compound Sodium Salt): C(#N)[N-]C(=O)N.[Na+]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its sodium salt is presented in the table below. These properties are essential for designing experimental conditions, including reaction setups and purification methods.

| Property | This compound (Computed) | This compound Sodium Salt (Experimental/Computed) |

| Molecular Weight | 85.07 g/mol [1] | 107.05 g/mol |

| Appearance | White crystalline powder (presumed) | - |

| Melting Point | - | >300 °C |

| Boiling Point | - | 263.3 °C at 760 mmHg |

| Flash Point | - | 113.1 °C |

| XLogP3 | -1.0[1] | - |

| Hydrogen Bond Donors | 2[1] | 1 |

| Hydrogen Bond Acceptors | 3[1] | 4 |

Synthesis of this compound

While detailed, step-by-step industrial synthesis protocols are often proprietary, the fundamental chemical reactions for the laboratory-scale synthesis of this compound and its salts are documented. Early synthetic routes involved the reaction of cyanic acid with urea in the presence of a base. A common laboratory preparation for the sodium salt of this compound involves the reaction of this compound with sodium hydroxide under controlled pH conditions.

General Experimental Protocol for the Synthesis of Aryl Ureas (Cyanate Method)

This protocol, adapted from the synthesis of aryl ureas, illustrates a general method that can be conceptually applied to the synthesis of urea derivatives.

-

Dissolution of Amine: Dissolve the starting amine (in this case, for a related synthesis, p-bromoaniline) in a mixture of glacial acetic acid and water at a slightly elevated temperature (e.g., 35°C).

-

Preparation of Cyanate Solution: Prepare a solution of sodium or potassium cyanate in water, also at a similar temperature.

-

Reaction: Slowly add a small portion of the cyanate solution to the amine solution with stirring until a precipitate begins to form. Then, add the remainder of the cyanate solution rapidly with vigorous agitation. The reaction is often exothermic.

-

Crystallization and Isolation: Allow the resulting suspension to stand for a few hours at room temperature, then cool to complete crystallization.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., aqueous ethanol) can be performed for further purification.

Applications in Organic Synthesis

This compound is a valuable building block in the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.

Synthesis of Fused Pyrimidine Systems

This compound derivatives can serve as precursors for the synthesis of fused pyrimidine and thiazine systems. For instance, 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea, a thiourea analog, has been used as a key intermediate in the synthesis of various fused pyrimidines through reactions with reagents like sodium ethoxide, hydrazine hydrate, and thiourea.[2] This highlights the potential of the this compound moiety to participate in cyclization reactions to form heterocyclic rings.

Role in Drug Development and Biological Activity

The urea and thiourea functionalities are considered "privileged structures" in medicinal chemistry due to their ability to form key hydrogen bonds with biological targets. While specific data on the biological activity of this compound itself is limited, its derivatives have been investigated for various therapeutic applications.

Enzyme Inhibition

Thiourea derivatives have been shown to be effective enzyme inhibitors. For example, certain novel thiourea derivatives bearing a sulfonamide moiety have demonstrated anticancer activity through the inhibition of the COX-2 enzyme.[3] Other studies have shown that unsymmetrical thiourea derivatives can exhibit anti-cholinesterase activity, which is relevant for the treatment of neurodegenerative diseases.[4][5] These findings suggest that this compound could be a valuable starting material for the synthesis of novel enzyme inhibitors.

Analytical Methods

The characterization and quantification of this compound and its derivatives are crucial for quality control and research purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C≡N stretch of the nitrile and the C=O and N-H stretches of the urea moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): For the separation and quantification of this compound in reaction mixtures or biological samples. A reversed-phase C18 column with a simple mobile phase like water and UV detection can be effective for analyzing related compounds like thiourea.[6]

Logical and Experimental Workflows

General Synthetic Workflow for this compound-Derived Heterocycles

The following diagram illustrates a generalized workflow for the utilization of this compound as a building block in heterocyclic synthesis.

Caption: Synthetic workflow from starting materials to a potential lead compound.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential as a building block in organic synthesis, particularly for the construction of heterocyclic scaffolds relevant to drug discovery. While direct biological applications of this compound are not extensively documented, the established pharmacological importance of its derivatives underscores its value in medicinal chemistry research. This guide provides a foundational understanding of this compound's properties and synthetic utility, aiming to facilitate its application in the development of novel molecules with therapeutic potential. Further research into the biological activities of this compound and its direct derivatives may unveil new opportunities in drug development.

References

- 1. This compound, monosodium salt | C2H3N3O | CID 75161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Uses of 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea as a Building Block in the Synthesis of Fused Pyrimidine and Thiazine Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. mdpi.com [mdpi.com]

- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Cyanourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyanourea (NH₂CONHCN). Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectroscopic data obtained from computational methods, alongside detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers in chemistry, pharmacology, and materials science.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, secondary amine, carbonyl, and nitrile functionalities.

Predicted Infrared Spectrum Data

The following table summarizes the predicted vibrational frequencies for the key functional groups in this compound. These values are based on computational predictions and should be considered as estimates.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amide) | 3400 - 3500 | Asymmetric & Symmetric Stretch |

| C=O (Amide I) | 1680 - 1720 | Stretch |

| N-H (Amide II) | 1550 - 1650 | Bend |

| C≡N (Nitrile) | 2220 - 2260 | Stretch |

| C-N | 1200 - 1350 | Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a solid sample like this compound using an ATR-FTIR spectrometer.

Materials:

-

This compound sample (solid)

-

Spatula

-

ATR-FTIR Spectrometer with a diamond or germanium crystal

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Collection: Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent. Record a background spectrum of the empty, clean ATR crystal. This will account for any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal using a clean spatula.

-

Apply Pressure: Lower the pressure arm of the ATR accessory to ensure firm and even contact between the sample and the crystal. The pressure should be sufficient to maximize the signal without damaging the crystal.

-

Data Acquisition: Collect the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the pressure arm, and carefully remove the sample from the crystal using a spatula and a lint-free wipe. Clean the crystal thoroughly with a solvent-dampened wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. This allows for the elucidation of the molecular structure.

Predicted ¹H NMR Spectrum Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the primary and secondary amine groups. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and cyano groups.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 6.5 - 8.0 | Broad Singlet | 2H |

| -NH- | 8.5 - 10.0 | Broad Singlet | 1H |

Note: The chemical shifts of N-H protons can be highly variable and are dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum Data

The ¹³C NMR spectrum of this compound will provide information about the two unique carbon atoms in the molecule: the carbonyl carbon and the nitrile carbon.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O (Urea) | 155 - 165 |

| C≡N (Nitrile) | 115 - 125 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the general procedure for preparing a sample of an organic solid for NMR analysis.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, as this compound has low solubility in less polar solvents)

-

NMR tube and cap

-

Pipette

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: Accurately weigh the this compound sample and transfer it to a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, gently warm the vial or use a vortex mixer to aid dissolution.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean NMR tube. Ensure there are no solid particles in the solution. If necessary, filter the solution through a small plug of glass wool in the pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Acquire the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Predicted Mass Spectrum Data

The mass spectrum of this compound, likely obtained via Electron Ionization (EI), is expected to show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions.

| m/z | Predicted Identity |

| 85 | [M]⁺ (Molecular Ion) |

| 69 | [M - NH₂]⁺ |

| 59 | [M - CN]⁺ |

| 44 | [CONH₂]⁺ |

| 43 | [HNCO]⁺ |

| 28 | [CO]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes the general procedure for obtaining a mass spectrum of a solid organic compound using a direct insertion probe.

Materials:

-

This compound sample (microgram to milligram quantity)

-

Direct Insertion Probe (DIP) with a sample holder (e.g., capillary tube)

-

Mass Spectrometer with an EI source

Procedure:

-

Sample Loading: Load a small amount of the solid this compound sample into the sample holder of the direct insertion probe.

-

Probe Insertion: Insert the probe into the mass spectrometer's vacuum interlock.

-

Evacuation: Allow the interlock to evacuate to the high vacuum of the mass spectrometer.

-

Probe Positioning: Advance the probe tip into the ion source, close to the electron beam.

-

Ionization and Analysis:

-

Gradually heat the probe to volatilize the sample into the ion source.

-

The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

-

The detector records the abundance of each ion.

-

-

Data Acquisition: The mass spectrum is recorded as the sample is introduced and ionized.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility and Stability of Cyanourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of cyanourea, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of public data on the specific physicochemical properties of this compound, this document focuses on established experimental protocols and best practices for characterizing small molecules. It outlines detailed procedures for solubility assessment in various solvents and for evaluating stability under different environmental conditions, including a range of pH values and temperatures. Furthermore, this guide presents a framework for data presentation and visualization to aid researchers in their own investigations of this compound and its derivatives.

Introduction

This compound, also known as N-cyano-urea, is a small organic molecule with potential applications in various fields, including medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its successful application, particularly in drug development, where these parameters influence formulation, bioavailability, and shelf-life. This guide addresses the critical need for robust methodologies to characterize these properties.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. While specific quantitative data for this compound is not extensively reported in public literature, its solubility can be determined in a variety of aqueous and organic solvents using established methods.

Recommended Solvents for Solubility Screening

A panel of solvents with varying polarities should be used to create a comprehensive solubility profile. Recommended solvents include:

-

Water (and buffered solutions at various pH)

-

Ethanol

-

Methanol

-

Acetone

-

Dimethyl Sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

Polyethylene Glycol 400 (PEG 400)

-

Propylene Glycol (PG)

Quantitative Solubility Data

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Deionized Water | 25 | Data TBD | Gravimetric |

| pH 4.0 Buffer | 25 | Data TBD | HPLC-UV |

| pH 7.4 Buffer | 25 | Data TBD | HPLC-UV |

| pH 9.0 Buffer | 25 | Data TBD | HPLC-UV |

| Ethanol | 25 | Data TBD | Gravimetric |

| Ethanol/Water (70:30 v/v) | 25 | Data TBD | Gravimetric |

| Acetone | 25 | Data TBD | Gravimetric |

| DMSO | 25 | Data TBD | Gravimetric |

TBD: To Be Determined experimentally.

Stability of this compound

Stability testing is crucial to ensure that a chemical compound maintains its quality, purity, and potency over time. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a molecule. These studies should be conducted under conditions more severe than accelerated stability testing.

| Stress Condition | Methodology | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Data TBD |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Data TBD |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours | Data TBD |

| Thermal Degradation | Solid-state at 80°C for 72 hours | Data TBD |

| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | Data TBD |

TBD: To Be Determined experimentally.

Experimental Protocols

The following sections provide detailed methodologies for conducting solubility and stability studies for this compound.

Protocol for Equilibrium Solubility Determination (Gravimetric Method)

This protocol is suitable for determining the solubility of this compound in various organic and aqueous solvents.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the remaining solid.

-

Calculation: Calculate the solubility in mg/mL.

Protocol for pH-Dependent Stability Assessment

This protocol is designed to evaluate the stability of this compound in aqueous solutions at different pH values.[1]

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile).

-

Buffer Preparation: Prepare a series of buffers covering a pH range of interest (e.g., pH 3 to 9).[1]

-

Incubation: Dilute the this compound stock solution in each buffer to a final known concentration and incubate at a constant temperature.

-

Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Analysis: Analyze the samples immediately using a stability-indicating HPLC-UV method to quantify the remaining this compound and detect any degradation products. UV-Vis spectroscopy can also be used for monitoring.[1]

Protocol for Accelerated Stability Studies

This protocol is used to predict the long-term stability of this compound under defined storage conditions.[1]

-

Sample Preparation: Store this compound in its solid state in controlled environment chambers (e.g., 40°C / 75% relative humidity).[1]

-

Time Points: Pull samples at predetermined intervals (e.g., 0, 1, 3, and 6 months).[1]

-

Analysis: At each time point, analyze the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method.[1]

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

References

Unveiling Cyanourea: A Technical Guide to its Discovery, Synthesis, and Core Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanourea (N-cyanocarbamide), a reactive chemical intermediate, holds a unique position in the landscape of organic synthesis. Though its history is less celebrated than that of its simpler analogue, urea, the synthesis of this compound represents a significant step in the exploration of cyanamide and cyanate chemistries. This technical guide provides a comprehensive overview of the discovery and historical development of this compound synthesis, detailed experimental protocols for key preparation methods, and a summary of its physicochemical properties. The evolution of synthetic routes, from early experiments with cyanamide and cyanic acid derivatives to more controlled modern procedures, is presented. This document aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a thorough understanding of the foundational chemistry of this compound.

Discovery and History of this compound Synthesis

The precise historical moment of the first synthesis of this compound is not as definitively documented as Friedrich Wöhler's landmark synthesis of urea in 1828.[1][2][3][4] Wöhler's work, which demonstrated that an organic compound could be formed from inorganic starting materials, fundamentally challenged the theory of vitalism and laid the groundwork for modern organic chemistry.[1][2][3][4] The discovery of this compound is intrinsically linked to the burgeoning field of organic chemistry in the 19th century and the extensive investigations into the reactivity of cyanamide and its derivatives by pioneering chemists of the era, including Justus von Liebig and Friedrich Wöhler.[2][5]

Early investigations into the nature of cyanic acid and its salts, as well as the exploration of cyanamide chemistry, provided the foundational knowledge for the eventual synthesis of this compound. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its preparation was a logical extension of the reactions being explored at the time. The reaction of cyanamide with cyanic acid or its salts would have been a subject of interest for chemists seeking to understand the reactivity of the newly accessible class of organic compounds.

The development of the Frank-Caro process in the late 19th century, which allowed for the industrial-scale production of calcium cyanamide, made cyanamide a readily available precursor for a wide range of chemical syntheses, likely including the more systematic preparation of this compound.

Physicochemical Properties of this compound

This compound is a white, crystalline solid. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₂H₃N₃O | [6] |

| Molar Mass | 85.07 g/mol | [1][6] |

| IUPAC Name | This compound | [1][6] |

| CAS Number | 2208-89-1 | [6] |

| Synonyms | N-cyanourea, N-cyanocarbamide | [6] |

| InChI | InChI=1S/C2H3N3O/c3-1-5-2(4)6/h(H3,4,5,6) | [1][6] |

| SMILES | C(#N)NC(=O)N | [1][6] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through the reaction of cyanamide with a source of cyanic acid. Historically, this would have involved the use of alkali metal cyanates.

Classical Synthesis from Calcium Cyanamide and Potassium Cyanate

This method represents a plausible historical route to this compound, utilizing readily available inorganic precursors of the 19th and early 20th centuries.

Experimental Protocol:

-

Preparation of Cyanamide Solution: A suspension of calcium cyanamide (CaCN₂) in water is prepared. Carbon dioxide is then bubbled through the suspension to precipitate calcium carbonate and liberate free cyanamide in solution.

CaCN₂(s) + H₂O(l) + CO₂(g) → CaCO₃(s) + H₂NCN(aq)

-

Filtration: The calcium carbonate precipitate is removed by filtration, yielding an aqueous solution of cyanamide.

-

Reaction with Potassium Cyanate: To the aqueous cyanamide solution, a stoichiometric amount of potassium cyanate (KOCN) is added.

-

Acidification: The reaction mixture is carefully acidified with a mineral acid, such as hydrochloric acid (HCl), to generate cyanic acid (HNCO) in situ.

KOCN(aq) + HCl(aq) → HNCO(aq) + KCl(aq)

-

Formation of this compound: The in situ generated cyanic acid reacts with the cyanamide to form this compound.

H₂NCN(aq) + HNCO(aq) → H₂N-CO-NH-CN(aq)

-

Isolation and Purification: The resulting this compound can be isolated by crystallization from the aqueous solution. The product can be further purified by recrystallization from a suitable solvent.

Quantitative Data: Historical records on the specific yields of this reaction are scarce. The yield is dependent on the efficient conversion of calcium cyanamide to free cyanamide and the controlled reaction with cyanic acid, minimizing side reactions such as the trimerization of cyanic acid to cyanuric acid.

Reaction Mechanisms and Pathways

The core of this compound synthesis lies in the nucleophilic addition of the amino group of cyanamide to the electrophilic carbonyl carbon of cyanic acid (or an isocyanate).

Formation of this compound from Cyanamide and Cyanic Acid

The reaction proceeds through a straightforward nucleophilic addition mechanism.

Caption: Synthesis of this compound from cyanamide and cyanic acid.

Conclusion

While the historical record of this compound's initial discovery is not as prominent as that of urea, its synthesis represents a logical and significant step in the development of organic chemistry. The reaction of cyanamide with cyanic acid derivatives provides a direct route to this functionalized urea. Understanding the historical context and the fundamental reaction mechanisms involved in this compound synthesis provides a valuable foundation for contemporary researchers exploring the applications of this versatile chemical intermediate in various fields, including the development of novel pharmaceuticals and agrochemicals. This guide has aimed to consolidate the available information to provide a clear and comprehensive technical overview of this important, yet often overlooked, molecule.

References

- 1. publications.iupac.org [publications.iupac.org]

- 2. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]

- 3. Friedrich Wöhler - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry - ChemistryViews [chemistryviews.org]

- 6. This compound, monosodium salt | C2H3N3O | CID 75161 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Research Areas for Cyanourea Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: Cyanourea and its derivatives represent a class of organic compounds characterized by a urea moiety with a cyano group attached to one of the nitrogen atoms (R-NH-CO-N(CN)-R'). While structurally related to the extensively studied thiourea and cyanoguanidine compounds, which have demonstrated a wide range of biological activities, cyanoureas remain a relatively underexplored area in medicinal chemistry. This technical guide aims to illuminate the potential of this compound compounds as a fertile ground for novel therapeutic agent discovery, focusing on key research areas, providing detailed experimental protocols, and illustrating relevant biological pathways.

The core this compound structure offers a unique combination of a hydrogen bond donor, a carbonyl acceptor, and a lipophilic cyano group, making it an intriguing scaffold for targeting various biological macromolecules. Its potential as an intermediate for the synthesis of pharmaceuticals and agrochemicals has been noted.[1] This guide will delve into promising avenues for research, particularly in oncology and enzyme inhibition, by drawing parallels with structurally similar bioactive molecules.

Potential Research Area: Anticancer Activity

A significant body of research has demonstrated the potent anticancer effects of thiourea and amidinourea derivatives.[2][3] These compounds often exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest.[4][5] Given the structural similarities, it is hypothesized that this compound derivatives could exhibit comparable or novel anticancer properties.

Proposed Research Workflow: Cytotoxicity Screening

A logical first step in exploring the anticancer potential of a library of novel this compound compounds is to assess their cytotoxic effects against a panel of cancer cell lines.

Caption: Workflow for anticancer screening of this compound compounds.

Quantitative Data from Analogous Compounds

While specific data for this compound compounds is limited, the following tables summarize the cytotoxic activity of structurally related thiourea derivatives against various cancer cell lines, providing a benchmark for potential efficacy.

Table 1: Cytotoxicity of Diarylthiourea Analogs

| Compound | MCF-7 GI50 (µM) | T-47D GI50 (µM) | MDA-MB-453 GI50 (µM) | LNCaP GI50 (µM) |

| Compound 7 | 3.16 | 2.53 | 4.77 | 3.54 |

Data extracted from a study on p-nitrodiarylthiourea analogs.[1]

Table 2: Cytotoxicity of 3-(Trifluoromethyl)phenylthiourea Analogs

| Compound | SW480 IC50 (µM) | SW620 IC50 (µM) | PC3 IC50 (µM) | K-562 IC50 (µM) |

| Compound 2 | 2.5 | 1.5 | 4.8 | 2.9 |

| Compound 8 | 8.9 | 4.3 | 3.9 | 1.6 |

Data from a study on 3-(trifluoromethyl)phenylthiourea analogs showing high cytotoxicity.[6]

Potential Research Area: Kinase Inhibition

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] Thiourea derivatives have been successfully developed as kinase inhibitors, targeting pathways such as VEGFR, Raf, and PI3K/Akt.[8][9] The this compound scaffold, with its potential for forming specific hydrogen bonds and occupying hydrophobic pockets, represents a promising starting point for the design of novel kinase inhibitors.

Proposed Target Pathways

Based on the activity of analogous compounds, the following kinase signaling pathways are proposed as primary targets for investigation with this compound derivatives.

2.1.1. Ras/Raf/MEK/ERK Pathway

This pathway is a central regulator of cell proliferation, differentiation, and survival. Mutations in Ras and B-Raf are common in many cancers.[10][11][12]

Caption: The Ras/Raf/MEK/ERK signaling pathway.

2.1.2. PI3K/Akt/mTOR Pathway

This pathway is crucial for regulating cell growth, metabolism, and survival. Its aberrant activation is frequently observed in cancer.[2][13][14]

Caption: The PI3K/Akt/mTOR signaling pathway.

2.1.3. VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][15][16][17][18]

Caption: The VEGFR2 signaling pathway in endothelial cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound compounds.

Synthesis of N-Aryl-N'-Cyanourea Derivatives

This protocol is adapted from general methods for the synthesis of urea and thiourea derivatives.

Materials:

-

Appropriate aryl isocyanate

-

Sodium cyanamide (NaHNCN)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Inert gas atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve sodium cyanamide (1.0 equivalent) in the chosen anhydrous solvent.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of the aryl isocyanate (1.0 equivalent) in the same anhydrous solvent to the cooled suspension dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-aryl-N'-cyanourea.

-

Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[1][6][19]

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the this compound test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.

-

Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound compounds against a specific protein kinase. The choice of substrate and detection method (e.g., radiometric, fluorescence-based) will depend on the specific kinase being assayed.[3][20][21][22]

Materials:

-

Recombinant active kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

-

Test this compound compounds dissolved in DMSO

-

Detection reagent (e.g., ³²P-ATP for radiometric assay, phosphospecific antibody for ELISA/HTRF)

-

96- or 384-well assay plates

Procedure:

-

Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.

-

Add the test compounds at various concentrations (typically in a serial dilution) to the wells of the assay plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Dispense the kinase/substrate mixture into the wells.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be close to the Km value for the specific kinase to accurately determine IC50 values.

-

Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a predetermined time.

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the amount of phosphorylated substrate using the chosen method. For example, in a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. In a fluorescence-based assay like HTRF, detection reagents are added, and the signal is read on a compatible plate reader.[20]

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds considerable, yet largely untapped, potential for the development of novel therapeutic agents. By leveraging the extensive knowledge gained from the study of structurally related thiourea and cyanoguanidine compounds, researchers can strategically design and screen this compound derivatives for potent biological activities. The proposed research areas of anticancer activity and kinase inhibition offer promising starting points. The experimental protocols provided herein serve as a guide for the initial exploration of this chemical space. Future research should focus on synthesizing diverse libraries of this compound compounds, performing high-throughput screening against various cancer cell lines and kinase panels, and conducting detailed structure-activity relationship studies to optimize lead compounds. Computational modeling and docking studies can further aid in the rational design of next-generation this compound-based inhibitors.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. KEGG PATHWAY Database [genome.jp]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. wjgnet.com [wjgnet.com]

- 8. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]

- 9. eurekaselect.com [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. youtube.com [youtube.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. researchgate.net [researchgate.net]

Biological Activity of Simple Cyanourea Derivatives: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Preliminary literature searches for "cyanourea derivatives" yielded limited specific data on their biological activities. "this compound" (N-cyanourea) is a known chemical entity; however, the body of research on the biological evaluation of its derivatives is not extensive. In contrast, the structurally related urea and, particularly, thiourea derivatives have been widely synthesized and evaluated for a broad spectrum of biological activities. This guide will therefore focus on the biological activities of these closely related and well-documented thiourea and urea derivatives, which can serve as a valuable proxy and starting point for research into this compound analogs.

Introduction to Thiourea and Urea Derivatives in Medicinal Chemistry

Thiourea and its derivatives are a significant class of organic compounds that have garnered considerable attention in the field of medicinal chemistry.[1] The thiourea scaffold, characterized by a central thiocarbonyl group flanked by two amino groups, is a versatile building block for the synthesis of compounds with diverse pharmacological properties.[1] These properties include anticancer, antibacterial, antioxidant, anti-inflammatory, and antiviral activities.[1] The biological activity of these derivatives is often attributed to their ability to form hydrogen bonds and interact with various biological targets, including enzymes and receptors.[2] Urea derivatives, where the sulfur atom is replaced by an oxygen atom, also exhibit a wide range of biological activities and are found in several clinically approved drugs.[3]

Anticancer Activity of Thiourea and Urea Derivatives

A primary focus of research into thiourea and urea derivatives has been their potential as anticancer agents.[4] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines.[4]

Quantitative Data on Anticancer Activity

The anticancer efficacy of various thiourea and urea derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented below.

| Compound Class | Derivative/Compound | Cell Line | IC50 (µM) | Reference |

| Thiourea | N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [5] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [5] | |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | [5] | |

| Optically active thiourea (IVe, IVf, IVh) | EAC | 10-24 | [3] | |

| Optically active thiourea (IVe, IVf, IVh) | MCF-7 | 15-30 | [3] | |

| Optically active thiourea (IVe, IVf, IVh) | HeLa | 33-48 | [3] | |

| N-(Allylcarbamothioyl)-2-chlorobenzamide (17) | MCF-7 | 2.6 | ||

| N-(allylcarbamothioyl)-2-methylbenzamide (18) | MCF-7 | 7 | [2] | |

| 1-(4-hexylbenzoyl)-3-methylthiourea (34) | T47D | 179 | ||

| 1-(4-hexylbenzoyl)-3-methylthiourea (34) | MCF-7 | 390 | [4] | |

| 1-(4-hexylbenzoyl)-3-methylthiourea (34) | HeLa | 412 | [4] | |

| 1-(4-hexylbenzoyl)-3-methylthiourea (34) | WiDr | 433 | [4] | |

| Urea | 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea (11) | Caki | 9.88 | [6] |

| 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea (11) | HUVEC | 179.03 | [6] |

Mechanisms of Anticancer Action

The anticancer activity of thiourea and urea derivatives is mediated through various mechanisms, including enzyme inhibition and induction of apoptosis.

-

Enzyme Inhibition: Certain thiourea derivatives have been shown to inhibit key enzymes involved in cancer progression. For example, some derivatives bearing a benzodioxole moiety have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[5] Another study showed that novel urea/thiourea derivatives of lenalidomide exhibited significant inhibition of histone deacetylase 1 (HDAC1).[6]

-

Induction of Apoptosis: Several studies have indicated that thiourea and urea derivatives can induce programmed cell death (apoptosis) in cancer cells.[7] For instance, 2-chloroethylnitrosourea derivatives have been observed to induce apoptosis in Sarcoma-180 cells.[7] Similarly, a lenalidomide-urea derivative was found to induce apoptosis in Caki renal cancer cells.[6]

-

DNA Interaction: Some acyl thiourea derivatives have been shown to interact with DNA, potentially through groove binding, which could contribute to their cytotoxic effects.[8]

Other Biological Activities

Beyond their anticancer properties, thiourea and urea derivatives have been investigated for a range of other biological activities.

| Biological Activity | Compound Class/Derivative | Target/Assay | Key Findings | Reference |

| Enzyme Inhibition | Chiral thiourea derivatives | Carbonic Anhydrase I & II | Competitive inhibition with Ki values in the micromolar range. | [4] |

| Acyl thiourea derivative | Urease | Excellent urease inhibition with an IC50 of 0.0389 µM. | [8] | |

| Anti-leishmanial | N,N′-disubstituted thiourea (3e) | L. amazonensis amastigotes | IC50 of 4.9 µM. | [9] |

| Piperazine-containing thiourea (5i) | L. amazonensis amastigotes | IC50 of 1.8 µM. | [9] | |

| Antimicrobial | N-acyl thiourea with benzothiazole (1b) | E. coli (anti-biofilm) | MBIC of 625 µg/mL. | [10] |

| N-acyl thiourea with 6-methylpyridine (1d) | E. coli (anti-biofilm) | MBIC of 625 µg/mL. | [10] | |

| Antiviral | Amidinourea derivatives | HSV-1 | Micromolar activity. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols frequently cited in the study of thiourea and urea derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 3 x 10^4 cells/well) and allowed to adhere overnight.[11]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).[11]

-

MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase (CA).

-

Enzyme and Substrate Preparation: Solutions of purified human CA isozymes (hCA I and hCA II) and the substrate (4-nitrophenylacetate) are prepared.[4]

-

Inhibition Measurement: The assay is performed by monitoring the hydrolysis of the substrate by the CA enzyme in the presence and absence of the inhibitor.

-

Data Analysis: The inhibitory constants (Ki) are determined by analyzing the enzyme kinetics, often through methods like the Lineweaver-Burk plot. The inhibition is typically competitive.[4]

Apoptosis Analysis (Annexin V-Propidium Iodide Assay)

This flow cytometry-based assay is used to detect apoptosis.

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Cell Staining: The treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Synthesis and Signaling Pathways

General Synthesis of Thiourea Derivatives

A common method for synthesizing N-acyl thiourea derivatives involves a two-step, one-pot reaction.

Caption: General synthesis of N-acyl thiourea derivatives.

This process begins with the reaction of an acid chloride with ammonium thiocyanate to form an isothiocyanate intermediate in situ.[12] This is followed by the nucleophilic addition of a primary amine to the isothiocyanate to yield the final N-acyl thiourea derivative.[12]

EGFR Inhibition Signaling Pathway

Some thiourea derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway.

Caption: Inhibition of the EGFR signaling pathway.

The binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) induces receptor dimerization and autophosphorylation, which activates downstream signaling cascades that promote cell proliferation and survival. Certain thiourea derivatives can inhibit this process, leading to an anticancer effect.[5]

Conclusion

While direct research on the biological activity of "this compound derivatives" is limited, the extensive literature on the structurally similar thiourea and urea derivatives provides a strong foundation for future investigations. These compounds exhibit a remarkable breadth of biological activities, with particularly promising results in the realm of anticancer drug discovery. Their mechanisms of action are diverse, ranging from enzyme inhibition to the induction of apoptosis. The synthetic accessibility of these scaffolds, coupled with the potential for a wide array of substitutions, ensures that thiourea and urea derivatives will remain a fertile ground for the development of novel therapeutic agents. Further exploration of this compound derivatives, guided by the structure-activity relationships established for their thiourea and urea counterparts, may unveil new compounds with unique and potent biological profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activities of cyanobacteria: evaluation of extracts and pure compounds. | Semantic Scholar [semanticscholar.org]

- 6. Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyano- phenyl)benzimidoyl isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological activities of cyanobacteria: evaluation of extracts and pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Cyanourea as a Reagent in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanourea (N-cyanocarbamamide) is a versatile, yet underutilized, reagent in organic synthesis. Possessing both a nucleophilic urea moiety and an electrophilic cyano group, it holds significant potential for the construction of diverse nitrogen-containing heterocycles and functionalized acyclic molecules. Its unique electronic properties make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides an overview of the applications of this compound in organic synthesis, including detailed experimental protocols for key transformations, based on established reactivity principles of analogous compounds such as urea, thiourea, and other cyano-containing reagents.

Physicochemical Properties and Safety Information

This compound is typically handled as its more stable sodium salt, this compound sodium salt. It is important to consult the Safety Data Sheet (SDS) before use.

| Property | Value |

| Molecular Formula | C₂H₃N₃O |

| Molecular Weight | 85.07 g/mol |

| Appearance | White to off-white crystalline solid (for sodium salt) |

| Solubility | Soluble in water |

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

Handle in a well-ventilated fume hood to avoid inhalation of dust.[1]

-

Avoid contact with skin and eyes.[1]

-

Store in a cool, dry place away from incompatible materials.[1]

Applications in Organic Synthesis

The reactivity of this compound can be broadly categorized into reactions involving the urea functionality and those leveraging the cyano group.

Synthesis of Heterocyclic Compounds

The urea backbone of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active molecules.[2]

The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and a urea or thiourea to produce dihydropyrimidinones (DHPMs).[3][4] DHPMs are a class of compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. While protocols traditionally specify urea, the analogous structure of this compound suggests its utility in this reaction to generate this compound-substituted DHPMs, which could offer novel biological activities.

General Reaction Scheme:

Figure 1: Generalized scheme for the Biginelli reaction using this compound.

Experimental Protocol (Adapted from Urea-based Biginelli Reaction):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and this compound (1.2 mmol).

-

Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, acetonitrile, or solvent-free) and a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, p-TsOH, or a Lewis acid like FeCl₃ or InCl₃).

-

Reaction: Heat the mixture to reflux (typically 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-